molecular formula C10H10F2O B14913132 3-Fluoro-2-(2-fluoropropan-2-yl)benzaldehyde

3-Fluoro-2-(2-fluoropropan-2-yl)benzaldehyde

Cat. No.: B14913132
M. Wt: 184.18 g/mol
InChI Key: AVZQTCRDPPKIDW-UHFFFAOYSA-N
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Description

3-Fluoro-2-(2-fluoropropan-2-yl)benzaldehyde is an organic compound with the molecular formula C10H10F2O It is a derivative of benzaldehyde, where the benzene ring is substituted with fluorine atoms and a fluoropropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the halogen-exchange reaction, where a chlorinated benzaldehyde is reacted with a fluorinating agent to replace the chlorine atoms with fluorine . The reaction conditions often require the use of a solvent such as acetonitrile and a catalyst like cesium fluoride to facilitate the exchange.

Industrial Production Methods

In an industrial setting, the production of 3-Fluoro-2-(2-fluoropropan-2-yl)benzaldehyde may involve large-scale halogen-exchange reactions using continuous flow reactors to ensure efficient and consistent production. The use of advanced purification techniques such as distillation and crystallization is essential to obtain high-purity products suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-(2-fluoropropan-2-yl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 3-Fluoro-2-(2-fluoropropan-2-yl)benzoic acid.

    Reduction: 3-Fluoro-2-(2-fluoropropan-2-yl)benzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

3-Fluoro-2-(2-fluoropropan-2-yl)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays due to its unique fluorine substituents.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced coatings.

Mechanism of Action

The mechanism of action of 3-Fluoro-2-(2-fluoropropan-2-yl)benzaldehyde involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and specificity by forming strong hydrogen bonds and van der Waals interactions with the target molecules. This can lead to the inhibition or modulation of enzyme activity and receptor signaling pathways, making the compound valuable in drug design and biochemical research.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluorobenzaldehyde
  • 3-Fluorobenzaldehyde
  • 4-Fluorobenzaldehyde
  • 2-Fluoro-4-(trifluoromethyl)benzaldehyde

Uniqueness

Compared to other fluorinated benzaldehydes, 3-Fluoro-2-(2-fluoropropan-2-yl)benzaldehyde is unique due to the presence of both fluorine atoms and a fluoropropyl group. This combination imparts distinct chemical properties, such as increased lipophilicity and enhanced reactivity, making it a valuable intermediate in the synthesis of complex organic molecules and a useful tool in scientific research.

Properties

Molecular Formula

C10H10F2O

Molecular Weight

184.18 g/mol

IUPAC Name

3-fluoro-2-(2-fluoropropan-2-yl)benzaldehyde

InChI

InChI=1S/C10H10F2O/c1-10(2,12)9-7(6-13)4-3-5-8(9)11/h3-6H,1-2H3

InChI Key

AVZQTCRDPPKIDW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=C(C=CC=C1F)C=O)F

Origin of Product

United States

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